molecular formula C18H20N2O6S B2671194 (E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1799255-09-6

(E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2671194
CAS No.: 1799255-09-6
M. Wt: 392.43
InChI Key: CCAOWSARTOGTEV-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background on Hybrid Heterocyclic Compounds in Medicinal Chemistry

Hybrid heterocyclic compounds have revolutionized drug discovery by enabling the fusion of distinct pharmacophoric motifs into single molecular architectures. This strategy, termed molecular hybridization, addresses limitations of conventional monofunctional drugs, such as poor efficacy against multifactorial diseases and rapid development of resistance. For instance, pyrazoline-thiazole hybrids demonstrate enhanced anticancer activity compared to parent compounds by simultaneously modulating tubulin polymerization and kinase pathways. Similarly, hybrid frameworks combining azetidines with privileged scaffolds like thiazolidinediones exhibit improved metabolic stability and blood-brain barrier permeability. The success of such hybrids hinges on synergistic interactions between constituent moieties, often yielding compounds with novel mechanisms of action.

Table 1: Key Advantages of Hybrid Heterocycles in Drug Design

Feature Impact on Drug Profile Example Hybrid Scaffolds
Multitarget engagement Broader therapeutic coverage Thiazolidine-azetidine hybrids
Enhanced selectivity Reduced off-target toxicity Pyrazoline-chromene hybrids
Improved pharmacokinetics Better oral bioavailability Trimethoxyphenyl-acryloyl hybrids

Pharmacophoric Relevance of Thiazolidine-2,4-dione Scaffolds

The thiazolidine-2,4-dione (TZD) core is a versatile pharmacophore with a proven role in modulating nuclear receptors like PPAR-γ, making it central to antidiabetic drug development. Beyond metabolic regulation, TZD derivatives exhibit anticancer activity through mechanisms involving apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. The scaffold’s electron-rich nature facilitates hydrogen bonding and π-π stacking interactions with biological targets, while its conformational rigidity enhances binding specificity. For example, rosiglitazone, a classic TZD drug, demonstrates how minor structural modifications can redirect activity from metabolic to antiproliferative pathways. In the context of the target compound, the TZD moiety likely contributes to dual PPAR-γ/kinase inhibition, a strategy increasingly explored in oncology.

Structural Significance of Azetidinyl Moieties in Bioactive Molecules

Azetidine, a four-membered nitrogen-containing heterocycle, confers unique advantages in drug design due to its intermediate ring strain and conformational rigidity. Unlike larger saturated heterocycles, azetidine’s compact structure enhances binding pocket complementarity while resisting metabolic degradation. Recent studies highlight azetidine-containing compounds as potent dopamine antagonists, antimicrobials, and anticancer agents, with the ring’s nitrogen atom serving as a hydrogen bond acceptor in target engagement. For instance, azetidine hybrids with acryloyl groups exhibit improved tubulin polymerization inhibition compared to their non-azetidine counterparts, likely due to enforced planarity and hydrophobic interactions. In the target compound, the azetidinyl spacer between the TZD and trimethoxyphenyl groups may optimize spatial orientation for simultaneous target engagement.

Importance of 3,4,5-Trimethoxyphenyl Groups in Drug Design

The 3,4,5-trimethoxyphenyl (TMP) group is a hallmark of antimitotic natural products like combretastatin A-4, where it mediates potent microtubule disruption. Methoxy substituents at the 3-, 4-, and 5-positions enhance lipid solubility and cell membrane permeability while providing steric bulk for selective interactions with tubulin’s colchicine binding site. Computational studies reveal that TMP’s methoxy groups participate in van der Waals interactions with hydrophobic residues in β-tubulin, stabilizing ligand-receptor complexes. In hybrid molecules, the TMP group has been conjugated with chalcones, stilbenes, and acryloyl derivatives to yield compounds with nanomolar cytotoxicity against multidrug-resistant cancers. Its incorporation into the target compound suggests a design strategy prioritizing microtubule-targeted cytotoxicity alongside complementary mechanisms from the TZD and azetidine components.

Rationale for Molecular Hybridization Strategy

The hybridization of TZD, azetidine, and TMP motifs in (E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione exemplifies a rational approach to multitarget drug design. By merging these pharmacophores, the compound potentially engages:

  • PPAR-γ via the TZD core, modulating glucose metabolism and apoptosis.
  • Tubulin via the TMP-acryloyl group, disrupting mitosis.
  • Kinases via the azetidine spacer, inhibiting proliferative signaling.

Table 2: Hypothesized Target Interactions of the Hybrid Compound

Pharmacophoric Unit Biological Target Expected Activity
Thiazolidine-2,4-dione PPAR-γ, kinases Metabolic regulation, apoptosis
Azetidinyl moiety Dopamine receptors Neuromodulation, cell cycle arrest
3,4,5-Trimethoxyphenyl Tubulin Antimitotic, antiangiogenic

This tripartite design aligns with trends in oncology drug discovery, where hybrids targeting simultaneous pathways (e.g., metabolism + mitosis) show promise in overcoming chemoresistance. Synthetic methodologies for such hybrids often employ green chemistry principles, such as catalyst-free aqueous reactions, to improve sustainability.

Properties

IUPAC Name

3-[1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-24-13-6-11(7-14(25-2)17(13)26-3)4-5-15(21)19-8-12(9-19)20-16(22)10-27-18(20)23/h4-7,12H,8-10H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAOWSARTOGTEV-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione is a novel derivative belonging to the thiazolidine-2,4-dione (TZD) family. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in the fields of diabetes treatment, antimicrobial action, and potential anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thiazolidine ring,
  • Two carbonyl groups at positions 2 and 4,
  • An azetidine moiety,
  • A 3,4,5-trimethoxyphenyl group.

This unique arrangement contributes to its biological activity by allowing interaction with various biological targets.

Antidiabetic Activity

Thiazolidine derivatives are known for their ability to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. Studies indicate that TZD derivatives can improve insulin resistance and lower blood glucose levels in type II diabetes patients through:

  • Enhancement of adipocyte differentiation ,
  • Inhibition of inflammatory pathways associated with insulin resistance .

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of key bacterial enzymes such as Mur ligases, which are essential for bacterial cell wall synthesis. In vitro studies have shown that TZD derivatives exhibit minimum inhibitory concentrations (MICs) ranging from 625 µg/ml to >5000 µg/ml against various pathogens including:

  • Staphylococcus aureus ,
  • Escherichia coli ,
  • Pseudomonas aeruginosa .

Antioxidant Activity

The thiazolidine moiety is also recognized for its antioxidant properties. Compounds in this class can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress and potentially preventing cellular damage associated with chronic diseases .

Anticancer Potential

Recent investigations have suggested that TZD derivatives may possess anticancer properties through multiple mechanisms including:

  • Induction of apoptosis in cancer cells,
  • Inhibition of cell proliferation,
  • Modulation of signaling pathways involved in tumor growth .

Study 1: Antidiabetic Effects

A study conducted on various TZD derivatives demonstrated significant reductions in fasting blood glucose levels in diabetic animal models. The administration of these compounds resulted in improved glucose tolerance tests and enhanced insulin sensitivity compared to controls .

Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of several TZD derivatives against common pathogens, the compound exhibited superior activity against MRSA strains, highlighting its potential as a therapeutic agent in treating resistant infections .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntidiabeticPPAR-γ activation
AntimicrobialInhibition of Mur ligases
AntioxidantScavenging ROS
AnticancerInduction of apoptosis

Scientific Research Applications

Antidiabetic Properties

Thiazolidinediones, including derivatives of thiazolidine-2,4-dione, are primarily recognized for their role in managing type 2 diabetes mellitus. They act as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), which enhances insulin sensitivity and reduces blood glucose levels. The compound may exhibit similar properties by modulating insulin signaling pathways and promoting adipocyte differentiation .

Antimicrobial Activity

Research has indicated that thiazolidinedione derivatives possess significant antimicrobial properties. They inhibit the growth of various bacteria and fungi by targeting specific cellular mechanisms. Studies have shown that derivatives can disrupt cell wall synthesis in bacteria and interfere with metabolic pathways in fungi .

Antioxidant Effects

The antioxidant properties of thiazolidinedione derivatives have been well-documented. These compounds can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This action is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Actions

Thiazolidinediones are also noted for their anti-inflammatory effects. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting the M2 macrophage phenotype, which is associated with tissue repair and anti-inflammatory responses .

Antitumor Activity

Emerging studies suggest that thiazolidinedione derivatives may have potential as anticancer agents. They have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines through multiple mechanisms, including the modulation of cell cycle regulators and apoptotic pathways .

Case Study 1: Antidiabetic Effects

A study focused on a series of thiazolidinedione derivatives demonstrated their effectiveness in improving insulin sensitivity in diabetic rat models. The results indicated a significant reduction in fasting blood glucose levels compared to control groups, supporting the compound's potential as an antidiabetic agent .

Case Study 2: Antimicrobial Evaluation

In vitro antimicrobial assays were conducted using various thiazolidinedione derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed varying degrees of antibacterial activity, with some derivatives exhibiting MIC values comparable to standard antibiotics .

Case Study 3: Antioxidant Activity Assessment

Research evaluating the antioxidant capacity of thiazolidinedione derivatives utilized DPPH radical scavenging assays. The findings indicated that certain modifications to the thiazolidine scaffold significantly enhanced antioxidant activity, suggesting potential applications in oxidative stress-related conditions .

Chemical Reactions Analysis

1.1. β-Lactam Core Formation

The azetidin-2-one ring is synthesized via a Staudinger reaction between Schiff bases (imines) and substituted acryloyl chlorides. For example:

  • Imine precursors : Derived from 3,4,5-trimethoxyaniline and substituted arylaldehydes (e.g., 4-methoxybenzaldehyde) under sulfuric acid catalysis .

  • Cycloaddition : Reaction of imines with 3,3-dimethylacryloyl chloride in the presence of triethylamine produces trans-configured β-lactams (racemic mixtures) .

Key Conditions :

StepReagents/ConditionsYield
Imine formationH₂SO₄ catalysis, RT70–85%
β-Lactam synthesisTriethylamine, CH₂Cl₂, 0°C45–60%

2.1. Stereochemical Features

  • β-Lactam ring : The trans stereochemistry between C3 and C4 substituents is stabilized by intramolecular C–H···O interactions involving the lactam carbonyl .

  • Acryloyl group : The E isomer is favored due to conjugation with the electron-rich 3,4,5-trimethoxyphenyl ring .

2.2. Reactivity and Stability

  • Hydrolysis susceptibility : The β-lactam ring is stable under physiological pH but undergoes hydrolysis in strongly acidic/basic conditions .

  • Electrophilic sites : The acryloyl carbonyl and thiazolidinedione groups participate in Michael additions or nucleophilic attacks .

Functionalization and Derivatives

Structural analogs exhibit modified reactivity based on substituents:

DerivativeModificationKey ReactionBiological Impact
9h C3-prop-1-en-2-ylStaudinger cycloadditionEnhanced tubulin binding
9q C4-phenolDeprotection of silyl etherIncreased solubility
11p Buta-1,3-dienylAcid-catalyzed couplingImproved antiproliferative activity

Analytical Characterization

  • NMR : Distinct signals for β-lactam carbonyl (~170 ppm, ¹³C) and thiazolidinedione protons (δ 4.5–5.0 ppm, ¹H) .

  • X-ray crystallography : Confirms trans stereochemistry and planar alignment of the 3,4,5-trimethoxyphenyl and β-lactam rings .

This compound’s synthesis leverages modular β-lactam chemistry and strategic functionalization to optimize both stability and bioactivity. Further studies on its reactivity with biological nucleophiles (e.g., cysteine residues) could elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

(5E)-3-(2-Aminoethyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride (Compound A)
  • Key Differences: Substituent: Aminoethyl group at position 3 vs. azetidin-3-yl acryloyl. Benzylidene group at position 5 vs. absence in the target compound. Hydrochloride salt improves solubility .
  • Biological Implications : The benzylidene group in Compound A may enhance π-π stacking with biological targets, while the azetidine-acryloyl group in the target compound could offer steric advantages for receptor binding.
(E)-5-((2-(((Substituted Phenyl)methyl)thio)quinolin-3-yl)methylene)thiazolidine-2,4-diones (Compound B)
  • Key Differences: Quinoline-triazole-thio linkage vs. azetidine-acryloyl. Methylene group at position 5 vs. unsubstituted thiazolidinedione in the target compound.
  • Synthesis : Compound B requires piperidine and acetic acid under reflux (100°C, 8h), yielding ~62% . The target compound’s synthesis likely involves azetidine functionalization, which may necessitate milder conditions due to ring strain.

Structural Advantages and Limitations

  • Target Compound :
    • Advantages : Azetidine’s rigidity may reduce metabolic degradation; acryloyl group offers electrophilic sites for covalent binding.
    • Limitations : Synthetic complexity could lower yields compared to benzylidene derivatives (e.g., 80% in ).
  • Analogs :
    • Compound B’s triazole linkage improves stability but may introduce steric hindrance .
    • Ethylidene derivatives () exhibit high yields but lack the 3,4,5-trimethoxyphenyl pharmacophore .

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione?

A Knoevenagel condensation strategy is effective for synthesizing thiazolidinedione derivatives. For example, 4-((2-phenylthiazol-4-yl)methoxy)benzaldehyde can react with 2,4-thiazolidinediones at room temperature using diisopropyl ethyl ammonium acetate (DIPEAc) as a catalyst. This method yields moderate-to-good product yields (50–85%) with recyclable catalysts (4 cycles) and avoids harsh conditions . Alternative approaches include refluxing mixtures of thiosemicarbazides, chloroacetic acid, and sodium acetate in DMF-acetic acid, followed by recrystallization .

Q. How should structural characterization be performed for this compound?

Single-crystal X-ray diffraction is critical for confirming stereochemistry and molecular geometry. For instance, analogs like 6-(2-Methylphenyl)-3-(3,4,5-trimethoxy-phenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole were resolved using X-ray crystallography (R factor = 0.038, data-to-parameter ratio = 16.1) . Complement this with NMR (¹H/¹³C), FT-IR (to confirm acryloyl and thiazolidinedione moieties), and high-resolution mass spectrometry.

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Screen for antimicrobial and antifungal activity using disk diffusion or microdilution assays. Compounds with 3,4,5-trimethoxyphenyl substituents show potent activity against Staphylococcus aureus and Candida albicans (MIC values: 2–8 µg/mL). Include positive controls like fluconazole and ampicillin .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for the 3,4,5-trimethoxyphenyl moiety?

  • Substituent variation : Replace methoxy groups with halogens or alkyl chains to assess steric/electronic effects on bioactivity.
  • Pharmacophore mapping : Compare analogs like 5-arylidene-2,4-thiazolidinediones , which exhibit antihyperglycemic activity, to identify critical hydrogen-bonding or π-stacking interactions .
  • Crystallographic data : Analyze bond lengths and angles in analogs (e.g., triazolothiadiazoles) to correlate conformational flexibility with activity .

Q. What strategies resolve contradictions in reported pharmacological data for thiazolidinedione derivatives?

  • Dose-response profiling : Test across a wide concentration range (0.1–100 µM) to identify off-target effects at higher doses.
  • Mechanistic studies : Use enzymatic assays (e.g., phospholipase A2 inhibition) to validate target engagement .
  • Meta-analysis : Cross-reference data from structurally similar compounds, such as 3-(4-hydroxyphenyl)thiosemicarbazide derivatives , to contextualize discrepancies in antimicrobial potency .

Q. How can reaction conditions be optimized for scalable synthesis?

  • Catalyst screening : Compare DIPEAc with ionic liquids or zeolites to improve yield and reduce reaction time.
  • Solvent effects : Test polar aprotic solvents (DMF, DMSO) versus ethanol-water mixtures to balance reactivity and environmental impact .
  • Microwave-assisted synthesis : Explore reduced reaction times (e.g., 30 minutes vs. 2 hours) for energy efficiency .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX), leveraging crystal structures from the PDB (e.g., 5F1A for COX-2).
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
  • QSAR models : Train datasets on thiazolidinedione derivatives to predict logP, PSA, and IC50 values .

Methodological Considerations

Q. Table 1: Comparative Analysis of Synthetic Routes

MethodCatalyst/SolventYield (%)Reaction TimeRecyclabilityReference
Knoevenagel condensationDIPEAc/DMF50–852–4 h4 cycles
Thiosemicarbazide routeAcetic acid/DMF60–752 h refluxNot reported

Q. Table 2: Key Physicochemical Properties

ParameterValueTechniqueReference
LogP~3.1 (predicted)HPLC
Topological PSA40–60 ŲChemDraw
Hydrogen bond acceptors7–9NMR/FT-IR

Addressing Data Gaps and Challenges

  • Pharmacokinetics : Use Caco-2 cell monolayers to assess intestinal permeability and PAMPA for blood-brain barrier penetration.
  • Toxicity profiling : Conduct Ames tests for mutagenicity and zebrafish embryotoxicity assays .
  • Stability studies : Monitor degradation in PBS (pH 7.4) and simulated gastric fluid using LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.